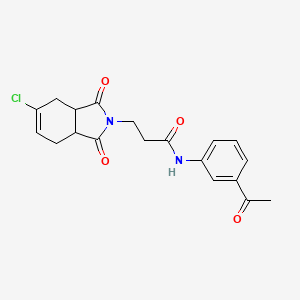
4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine
Übersicht
Beschreibung
4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine, also known as PHCCC, is a synthetic compound that has gained attention in scientific research due to its potential as a selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4).
Wirkmechanismus
4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine is a positive allosteric modulator of mGluR4, a receptor that plays a role in regulating glutamate release in the brain. By binding to a specific site on the receptor, this compound enhances its activity, leading to increased release of dopamine and other neurotransmitters. This mechanism of action is thought to underlie its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to enhancing dopamine release, it has been shown to increase the release of glutamate and GABA in the brain. It also has anxiolytic effects, reducing anxiety-like behavior in animal models. However, it is important to note that the exact physiological effects of this compound are still being studied and may vary depending on the specific experimental conditions.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine has several advantages for lab experiments. It is a selective modulator of mGluR4, meaning that it does not affect other glutamate receptors, reducing the potential for off-target effects. It also has a relatively long half-life, allowing for sustained effects in experiments. However, this compound is not without limitations. Its solubility in water is limited, making it difficult to administer in certain experimental conditions. Additionally, its effects may vary depending on the specific experimental conditions, making it important to carefully control for these factors in studies.
Zukünftige Richtungen
There are several future directions for research on 4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Further studies are needed to determine the optimal dosing and administration of this compound in these conditions. Additionally, there is interest in exploring the potential of other positive allosteric modulators of mGluR4, as well as the use of this compound in combination with other drugs or therapies. Finally, there is a need for further studies to better understand the biochemical and physiological effects of this compound and its potential mechanisms of action.
Wissenschaftliche Forschungsanwendungen
4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine has been studied for its potential therapeutic effects in neurological disorders such as Parkinson's disease, schizophrenia, and addiction. It has been shown to enhance the release of dopamine in the striatum, a region of the brain involved in motor control and reward processing, suggesting its potential as a treatment for Parkinson's disease. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia and reduce drug-seeking behavior in models of addiction.
Eigenschaften
IUPAC Name |
1H-imidazol-5-yl-[2-(2-phenylethyl)morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(15-10-17-12-18-15)19-8-9-21-14(11-19)7-6-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZHHWNKLKDDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CN=CN2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4085242.png)

![2-(dimethylamino)-2-(3-fluorophenyl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B4085262.png)
![3,4-dichloro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B4085266.png)
![methyl [4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4085273.png)

![N-[(3-methyl-3-oxetanyl)methyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4085295.png)
![N-[1-(1-adamantyl)ethyl]-4-(2-pyridinyl)-1-piperazinecarbothioamide](/img/structure/B4085301.png)
![methyl 2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4085310.png)

![5-(2-furyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4085335.png)
![{1-[(2-pyrimidinylthio)acetyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4085348.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(4-methyl-1-piperazinecarboxamide)](/img/structure/B4085357.png)
![2,2-dimethyl-5-(4-morpholinyl)-9-phenyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B4085359.png)